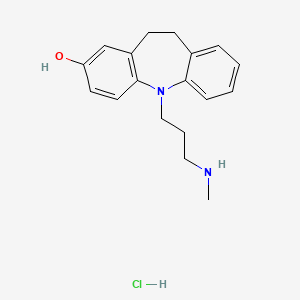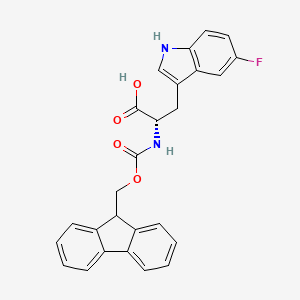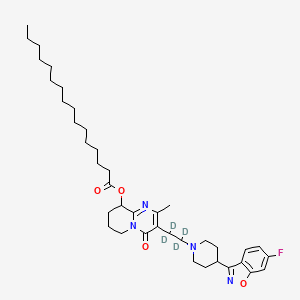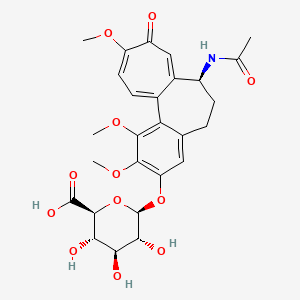
10-Methylundecanal-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylundecanal-d7 is a deuterated aldehyde with the molecular formula C12H17D7O and a molecular weight of 191.36 . This compound is primarily used in research settings, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylundecanal-d7 typically involves the deuteration of 10-Methylundecanal. One common method is the catalytic hydrogenation of 10-Methylundecanal in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
10-Methylundecanal-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: 10-Methylundecanoic acid.
Reduction: 10-Methylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Methylundecanal-d7 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of similar compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 10-Methylundecanal-d7 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its behavior in various chemical and biological systems. This tracking is achieved through techniques like mass spectrometry, where the deuterium atoms provide a distinct signal .
Comparison with Similar Compounds
Similar Compounds
2-Methylundecanal: Another aldehyde with a similar structure but without deuterium atoms.
10-Methylundecanal: The non-deuterated version of 10-Methylundecanal-d7.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful for analytical and research purposes. The deuterium labeling allows for precise tracking and quantification in various studies, setting it apart from its non-deuterated counterparts .
Properties
CAS No. |
1794753-14-2 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
191.366 |
IUPAC Name |
10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecanal |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3/i1D3,2D3,12D |
InChI Key |
TUMDWYVQVPWJDR-QLWPOVNFSA-N |
SMILES |
CC(C)CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)



![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)


